Adenosine 5'-diphosphate sodium salt
Description
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is a sodium salt of a phosphorylated adenosine derivative. Structurally, it comprises an adenine base (6-aminopurin-9-yl) linked to a ribose-like tetrahydrofuran ring, with a methyl diphosphate group at the 2'-position. The sodium counterion enhances solubility, making it suitable for biochemical and pharmacological applications, such as enzyme inhibition or nucleotide analog studies .
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUUBDPVVHQAL-MSQVLRTGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942564 | |
| Record name | Adenosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20398-34-9, 2092-65-1 | |
| Record name | Adenosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine diphosphate can be synthesized through enzymatic reactions involving adenosine triphosphate. The hydrolysis of adenosine triphosphate by ATPases results in the formation of adenosine diphosphate and an inorganic phosphate. This reaction is typically carried out under physiological conditions, with enzymes facilitating the process .
Industrial Production Methods: In industrial settings, adenosine diphosphate is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce enzymes that catalyze the conversion of adenosine triphosphate to adenosine diphosphate. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adenosine diphosphate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for the compound’s role in cellular energy transfer.
Common Reagents and Conditions:
Phosphorylation: Adenosine diphosphate can be phosphorylated to form adenosine triphosphate using enzymes like ATP synthase.
Dephosphorylation: The dephosphorylation of adenosine triphosphate to adenosine diphosphate is catalyzed by ATPases.
Hydrolysis: Adenosine diphosphate can be hydrolyzed to form adenosine monophosphate and an inorganic phosphate.
Major Products Formed:
- Adenosine triphosphate (from phosphorylation)
- Adenosine monophosphate (from hydrolysis)
Scientific Research Applications
Adenosine diphosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, adenosine diphosphate is used as a substrate in various enzymatic reactions. It is also employed in studies related to energy transfer and metabolic pathways .
Biology: Adenosine diphosphate plays a critical role in cellular respiration and photosynthesis. It is involved in the conversion of energy from nutrients into adenosine triphosphate, which is then used to power cellular activities .
Medicine: In medicine, adenosine diphosphate is studied for its role in platelet aggregation and blood clotting. It is also investigated for its potential therapeutic applications in treating cardiovascular diseases .
Industry: Adenosine diphosphate is used in the production of bioengineered heparin, an anticoagulant drug. The compound is also employed in the development of various biotechnological processes .
Mechanism of Action
Adenosine diphosphate exerts its effects primarily through its role in energy transfer within cells. The compound is involved in the phosphorylation and dephosphorylation reactions that convert adenosine triphosphate to adenosine diphosphate and vice versa. This cycle is crucial for maintaining the energy balance in cells .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with adenosine derivatives modified at the phosphate or nucleobase positions. Below is a detailed analysis:
Structural Analogues
Phosphonodiphosphate 26c Structure: Contains a phosphonic diphosphoric anhydride group instead of a diphosphate. Synthesis: Prepared from a nucleoside precursor with a 45% yield via phosphorylation .
2,3-DHB-AMS Structure: Features a sulfamoyl-linked 2,3-dihydroxybenzoyl (DHB) group on the adenosine scaffold. Function: Inhibits enterobactin biosynthesis in E. coli by mimicking acyl-adenylate intermediates . Key Difference: The DHB moiety confers specificity for bacterial iron acquisition pathways, unlike the unmodified diphosphate compound .
HSC-AMS Structure: A bisubstrate analog with a sulfamoyl adenosine motif linked to homoserine (HSC). Function: Inhibits DesD, a siderophore synthetase, leading to accumulation of metabolic intermediates . Comparison: The sulfamoyl bridge in HSC-AMS enhances binding affinity compared to the diphosphate group in the sodium compound .
Adenosine Triphosphate (ATP) Derivatives Structure: ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (disodium salt). Key Difference: The triphosphate group increases negative charge and molecular weight (551.14 vs. ~500 for diphosphate), affecting membrane permeability .
Functional Analogues
Nicotinamide N-Methyltransferase (NNMT) Inhibitors Examples: Compounds 75–81 from feature naphthylmethyl or tert-butylcarbamate groups. Activity: These analogs inhibit NNMT with IC50 values in the nanomolar range, leveraging hydrophobic interactions absent in the sodium diphosphate compound .
Adenosine Receptor Agonists Examples: ((2R,3S,4R,5R)-5-(2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate derivatives (). Key Difference: Cyclopentylamino substitutions enhance receptor binding specificity (e.g., A1 adenosine receptors), unlike the unmodified adenine in the sodium diphosphate compound .
Biological Activity
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS No. 402846-49-5) is a compound of significant interest in biochemical research due to its structural similarity to adenosine and its potential biological activities. This article explores its biological activity, synthesis, and implications in various biological systems.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₇N₅NaO₈P
- Molecular Weight : 389.24 g/mol
- CAS Number : 402846-49-5
The structure features a purine base linked to a tetrahydrofuran moiety and phosphate groups, which are critical for its biological function.
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is believed to interact with various enzymes and receptors in cellular pathways:
- Adenosine Receptor Agonism : The compound may act as an agonist for adenosine receptors, influencing pathways related to cell signaling and metabolism.
- Methylation Processes : Similar to S-Adenosylmethionine (SAM), it could play a role in methylation reactions which are vital for gene expression regulation and protein function.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain methyltransferases. For instance, it has shown selective inhibition of PRMT5 (Protein Arginine Methyltransferase 5), which is crucial in cancer biology due to its role in regulating gene expression and cell proliferation.
| Study | Concentration | IC50 Value |
|---|---|---|
| PRMT5 Inhibition | 0.5 μM | 0.42 nM |
These findings suggest that sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate could serve as a lead compound for developing therapeutic agents targeting methylation-related diseases.
Case Studies
- Cancer Research : In a study examining the effects of methyltransferase inhibitors on cancer cell lines, sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate was shown to reduce cell viability in PRMT5-overexpressing cancer cells significantly.
- Neurological Studies : Research has indicated that compounds similar to this diphosphate may influence neuroprotective pathways through their action on adenosine receptors, potentially offering therapeutic avenues for neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate typically involves multi-step organic synthesis techniques that can yield various analogs with modified biological properties.
Synthetic Pathway Overview
- Starting Materials : Use of readily available purine derivatives.
- Phosphorylation Steps : Key reactions involve phosphorylation using phosphoric acid derivatives.
- Purification : Final products are purified using chromatographic techniques to ensure high purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
